6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Physicochemical Properties Acidity Drug Design

This 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS 114402-11-8) is a key bicyclic heterocycle scaffold for constructing 5-HT2c receptor ligands targeting schizophrenia and obesity. Its 3-position carboxylic acid handle (predicted pKa ~2.44) enables straightforward amide coupling and esterification for rapid library expansion. The defined cyclopenta[b]pyridine regiochemistry is critical—substituting position isomers can shift pKa by ~0.8 units, altering reactivity and binding. Procure with confidence for multicomponent condensation reactions, analytical reference standards, or custom synthesis. Most vendors supply at ≥95% purity.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 114402-11-8
Cat. No. B3214423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
CAS114402-11-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)
InChIKeyKDCDSNYNWQNPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (114402-11-8): Building Block Profile and Physicochemical Properties


6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS 114402-11-8) is a bicyclic heterocyclic compound characterized by a fused cyclopentane and pyridine ring system with a carboxylic acid at the 3-position . Its molecular formula is C9H9NO2 with a molecular weight of 163.17 g/mol . This compound serves as a versatile synthetic intermediate or building block in the construction of complex heterocyclic structures, including pharmaceutical agents .

Why 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid Cannot Be Simply Substituted


Substituting 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid with a seemingly similar analog is not straightforward due to the critical role of its specific substitution pattern and physicochemical properties. The position of the carboxylic acid group on the bicyclic framework, whether at the 3- or 4-position, drastically alters its acidity, as evidenced by a predicted pKa difference of nearly 0.8 units . Furthermore, variations in the saturation of the pyridine ring or the presence of additional functional groups (e.g., 2-hydroxy or 4-aryl substitutions) can significantly impact its reactivity profile, solubility, and binding affinity in downstream synthetic applications, making direct interchange a high-risk strategy without explicit experimental validation [1].

Quantitative Differentiation: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid vs. Closest Analogs


Comparative pKa: Significantly Lower Acidity vs. 4-Carboxylic Acid Isomer

The predicted pKa of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is 2.44±0.20, which is significantly less acidic than its regioisomer, 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid (pKa 1.61±0.20) . This difference in acidity influences its ionization state and solubility at physiological pH, a key consideration for medicinal chemistry applications.

Physicochemical Properties Acidity Drug Design

Comparison of Lipophilicity and Rotatable Bonds with Parent Scaffold

The target compound (CAS 114402-11-8) is characterized by a calculated LogP of 1.81 and contains 1 rotatable bond . In contrast, its parent, unsubstituted bicyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9), has a significantly lower LogP (1.17) and no rotatable bonds, as it lacks the carboxylic acid moiety .

Lipophilicity Drug-likeness Molecular Properties

Impact of Aromaticity and Substitution on Synthetic Utility vs. Saturated Analogs

The 6,7-dihydro scaffold of the target compound retains aromaticity in the pyridine ring, enabling classical heteroaromatic reactivity. This is a key differentiator from fully saturated analogs like octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid (CAS 752972-34-2), which lack the electrophilic substitution and cross-coupling potential of the aromatic system . The specific substitution pattern of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has been specifically exploited as a building block for the synthesis of multisubstituted derivatives, as demonstrated in multi-component condensation reactions [1].

Synthetic Chemistry Building Block Utility Heterocyclic Chemistry

Storage Conditions: Cold Chain Requirement as a Differentiator from More Stable Analogs

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid requires storage at 2-8°C, indicating a need for a cold chain during handling and shipment . In contrast, many simpler analogs or related building blocks are often stored at room temperature, which simplifies their logistics. This difference in storage requirements is a practical consideration for procurement and long-term inventory management.

Stability Storage Procurement

Research and Procurement Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid


Medicinal Chemistry: Synthesis of 5-HT2c Receptor Ligand Scaffolds

The compound serves as a key precursor in the synthesis of complex 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, a core scaffold for 5-HT2c receptor ligands being investigated for the treatment of schizophrenia, obesity, and other central nervous system disorders [1]. Its specific substitution pattern is crucial for constructing advanced intermediates that are subsequently derivatized to optimize target affinity and selectivity.

Methodology Development: Multicomponent Reaction Exploration

The compound is a key building block in novel multicomponent reactions. For instance, its scaffold is generated in the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, a method used to explore new chemical space for drug discovery [2]. The 3-carboxylic acid handle provides a site for further elaboration after the cyclocondensation.

Analytical and Physicochemical Profiling

Due to its well-defined and predicted properties (pKa = 2.44, LogP = 1.81), this compound is an ideal candidate for use as a reference standard or for method development in analytical chemistry . Its distinct properties relative to its isomers make it valuable for calibrating instruments or validating computational models for predicting solubility, permeability, and ionization behavior.

Procurement for Custom Synthesis and Derivatization

As a readily available building block from commercial vendors at >95% purity, it is directly procured for use in custom synthesis projects . The presence of the carboxylic acid allows for straightforward coupling via amide bond formation or esterification, enabling its rapid incorporation into larger molecular architectures. Researchers selecting this compound are explicitly leveraging its unique combination of a bicyclic aromatic core and a reactive carboxylic acid handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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